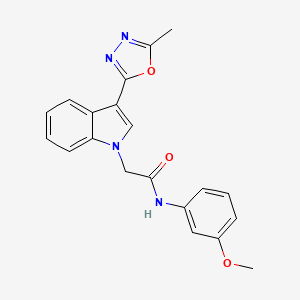![molecular formula C22H19N5O5S B2487540 1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941874-14-2](/img/structure/B2487540.png)
1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of purine derivatives, akin to the compound , involves multi-step chemical reactions that include nucleophilic substitutions, condensation, and protection-deprotection strategies. For instance, derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione have been synthesized, showcasing the structural complexity and synthetic routes that could be analogous to our compound of interest (Gobouri, 2020).
Molecular Structure Analysis
Purine derivatives exhibit diverse molecular structures, which can be elucidated using spectroscopic methods like NMR, MS spectrometry, and elemental analysis. These techniques allow for the detailed characterization of the molecular framework, including substituent positions and types, which are crucial for understanding the compound's biological and chemical behavior (Gobouri, 2020).
Chemical Reactions and Properties
Purine derivatives engage in a variety of chemical reactions, including but not limited to, alkylation, arylation, and nucleophilic substitution, depending on the functional groups present. These reactions can significantly alter the compound's chemical properties, such as reactivity and stability. The introduction of specific substituents like the 4-nitrophenyl group can further influence these properties by affecting the electron distribution within the molecule.
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the introduction of bulky substituents or functional groups capable of forming hydrogen bonds can affect the compound's solubility in various solvents, a crucial aspect for its application in chemical and biological systems.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of purine derivatives, are primarily determined by the nature of the substituents attached to the purine core. Electronegative groups, such as nitro groups, can withdraw electron density from the purine ring, affecting its reactivity towards nucleophiles and electrophiles. Similarly, the presence of alkyl or aryl groups can enhance the molecule's hydrophobicity, influencing its interaction with biological membranes and proteins.
For further detailed analysis and synthesis methodologies, the following references provide valuable insights into the complex chemistry of purine derivatives and related compounds:
科学的研究の応用
Chemical Synthesis and New Ring Systems
Research has focused on the synthesis of new [f]-fused purine-2,6-diones, demonstrating methodologies to create novel thiadiazepino-purine ring systems. For example, the synthesis of 6-phenyl and 9-phenyl-1,3-dimethyl-2,4-dioxo-hexahydro-[1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purines from mercapto-dimethyl-dihydro-purine diones indicates the versatility of purine derivatives in creating new heterocyclic compounds with potential for varied applications (Hesek & Rybár, 1994).
Pharmacological Evaluation
Studies have explored the pharmacological potential of purine diones, especially focusing on their affinity and activity at various serotonin (5-HT) receptors. For instance, new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents have been evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise in antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
Xanthene derivatives, which share a core structure with the specified compound, have been developed and evaluated for their antiasthmatic activity. This includes the synthesis of derivatives with vasodilator activity, highlighting the potential application of purine-dione derivatives in developing new therapeutic agents for asthma management (Bhatia et al., 2016).
Protective Groups in Synthesis
The use of thietanyl protective groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases innovative approaches to overcome challenges in synthesizing purine derivatives with specific substituents. This research presents a new route for synthesizing 1,8-disubstituted purine-diones, highlighting the chemical versatility and potential for creating structurally diverse compounds (Khaliullin & Shabalina, 2020).
Anticancer Activity
The design and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity demonstrate the therapeutic potential of purine derivatives. Such studies aim to develop compounds with high efficacy against cancer cell lines, exemplified by the synthesis of olomoucine analogues and their evaluation against human breast cancer cell lines (Hayallah, 2017).
特性
IUPAC Name |
1-benzyl-3,7-dimethyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4,5-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-24-18-19(25(2)22(30)26(20(18)29)12-14-6-4-3-5-7-14)23-21(24)33-13-17(28)15-8-10-16(11-9-15)27(31)32/h3-11,18-19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSXDOYJGCLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

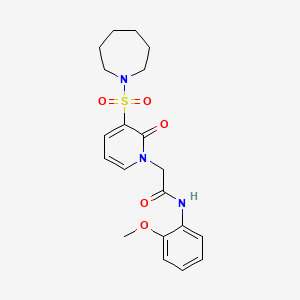
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)
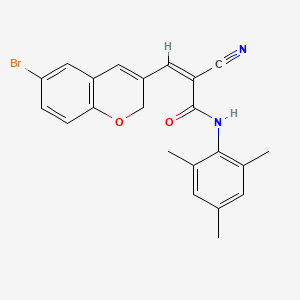
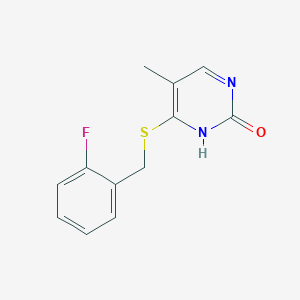
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)
![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)
![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)
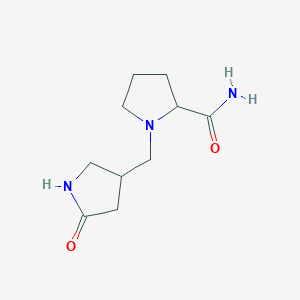

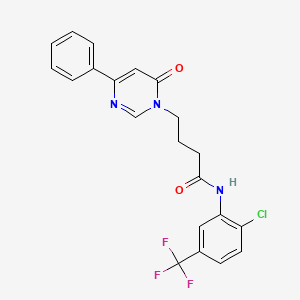
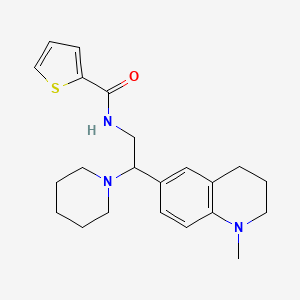
![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)
